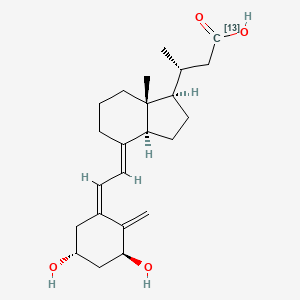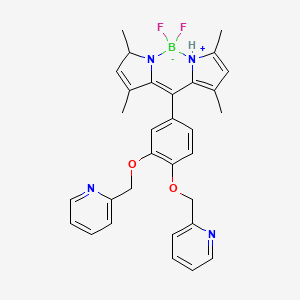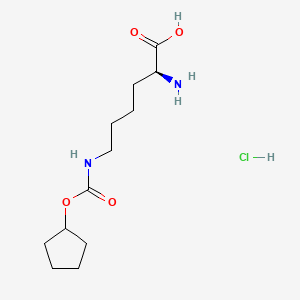
Biotin-PEG(3)-SH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG(3)-SH is a compound that contains biotin, a polyethylene glycol (PEG) spacer, and a sulfhydryl group (SH). Biotin has a strong binding affinity with proteins like avidin and streptavidin, making it useful in various biological applications . The PEG spacer increases the hydrophilicity of the molecules, enhancing their solubility . The SH group can form covalent bonds, allowing the compound to attach to other molecules .
Synthesis Analysis
The synthesis of this compound involves the use of atom transfer radical polymerization (ATRP) and sequential monomer addition . Another approach involves halogen end group modification with azides and subsequent copper-catalyzed azide–alkyne cycloadditions .Molecular Structure Analysis
The molecular structure of this compound includes a biotin molecule, a PEG spacer, and a sulfhydryl group. The PEG spacer is a hydrophilic chain that enhances the solubility of the compound .Chemical Reactions Analysis
This compound can react with carboxyl groups on carboxy terminal, aspartate, or glutamate residues using EDC, DCC, or activated esters e.g., NHS esters . It can also be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical And Chemical Properties Analysis
This compound is a water-soluble compound due to the presence of the PEG spacer . Its molecular weight and other physical and chemical properties can vary depending on the length of the PEG chain and the specific conditions under which it is synthesized .作用機序
Target of Action
Biotin-PEG(3)-SH, also known as Biotin-PEG3-Azide, is a non-cleavable, azide-activated biotinylation reagent . It primarily targets terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g., DBCO or BCN compounds) via Cu-free click reaction, or phosphine-labeled molecules by a mechanism known as Staudinger chemistry . This enables efficient and specific conjugation of derivatized molecules in biological samples .
Mode of Action
This compound interacts with its targets by forming a stable triazole linkage . The PEG spacer increases the hydrophilicity of the molecules, which can enhance the solubility and stability of the conjugated molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the molecules it is conjugated with. For instance, in a study where this compound was used in the fabrication of a multifunctional tetraphenylporphyrin (TPP) conjugated polyethylene glycol with biotin (TPP-PEG-biotin) as a photo-dynamic therapy (PDT) material, it was found to co-target glucose-regulated protein 78 (GRP78) and the lysosome . This led to the activation of the unfolded protein response (UPR) signaling .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEGylation. PEGylation is known to improve the pharmacokinetics of drugs by increasing their solubility, stability, and circulation time . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the molecules it is conjugated with. In the case of the TPP-PEG-biotin study, the conjugate led to the reduction of GRP78 level and lysosomal ceramide, contributing to the stability of the lysosomal membrane . It also induced rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its reaction with terminal alkynes can be influenced by the presence of copper ions . Additionally, the stability and solubility of this compound can be enhanced in aqueous environments due to the hydrophilic nature of the PEG spacer .
Safety and Hazards
将来の方向性
Biotin-PEG linkers, including Biotin-PEG(3)-SH, are widely used in detection, immobilization, targeting, labeling, and nonradioactive purification. They have strong binding affinity with avidin, making them useful in various biological and medical applications . Future research may explore new applications of these compounds in areas such as drug delivery, diagnostics, and nanotechnology .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAUWQGBJPNTNN-IPJJNNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)







![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

